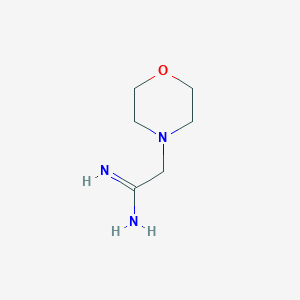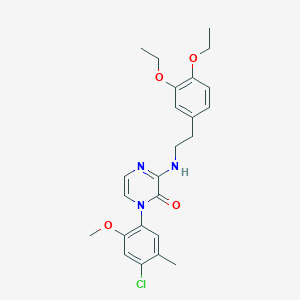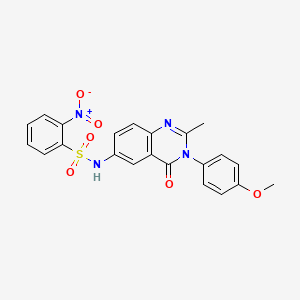
2-(2,2-Difluoroethoxy)-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethoxy)-5-nitroaniline, also known as DFE-ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nitroaniline derivative that has been synthesized for use in biochemical and physiological research.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitroaniline is not fully understood, but it is believed to bind to specific proteins and alter their function. This compound has been shown to inhibit the activity of certain enzymes and modulate the activity of various signaling pathways. The exact mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitroaniline is the subject of ongoing research.
Biochemical and Physiological Effects:
2-(2,2-Difluoroethoxy)-5-nitroaniline has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and proteases. 2-(2,2-Difluoroethoxy)-5-nitroaniline has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K pathways. In addition, 2-(2,2-Difluoroethoxy)-5-nitroaniline has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-(2,2-Difluoroethoxy)-5-nitroaniline has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high purity yield. 2-(2,2-Difluoroethoxy)-5-nitroaniline is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, 2-(2,2-Difluoroethoxy)-5-nitroaniline has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 2-(2,2-Difluoroethoxy)-5-nitroaniline. One area of research is the development of new drugs and therapies based on this compound. 2-(2,2-Difluoroethoxy)-5-nitroaniline has shown promise in the treatment of various diseases, including cancer and Alzheimer's disease, and further research is needed to explore its potential as a therapeutic agent. Another area of research is the elucidation of the mechanism of action of 2-(2,2-Difluoroethoxy)-5-nitroaniline. Understanding how this compound binds to specific proteins and alters their function could lead to the development of new drugs and therapies. Finally, further research is needed to explore the potential applications of 2-(2,2-Difluoroethoxy)-5-nitroaniline in other fields, such as materials science and nanotechnology.
Synthesis Methods
2-(2,2-Difluoroethoxy)-5-nitroaniline can be synthesized through a multistep process starting with the reaction of 2,2-difluoroethanol with 5-nitroaniline in the presence of a catalyst. This reaction produces 2-(2,2-difluoroethoxy)-5-nitroaniline intermediate, which is then purified and treated with a reducing agent to produce the final product, 2-(2,2-Difluoroethoxy)-5-nitroaniline. The synthesis of 2-(2,2-Difluoroethoxy)-5-nitroaniline is a complex process that requires careful attention to detail and high-quality reagents to ensure the purity and yield of the final product.
Scientific Research Applications
2-(2,2-Difluoroethoxy)-5-nitroaniline has been widely used in scientific research due to its potential applications in various fields. One of the primary uses of 2-(2,2-Difluoroethoxy)-5-nitroaniline is in the study of protein-ligand interactions. This compound has been shown to bind to specific proteins, and its binding affinity can be measured using various techniques, including fluorescence spectroscopy and isothermal titration calorimetry. 2-(2,2-Difluoroethoxy)-5-nitroaniline has also been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O3/c9-8(10)4-15-7-2-1-5(12(13)14)3-6(7)11/h1-3,8H,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMEDANBJCANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)-5-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)
![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)
![Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2895737.png)
![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid](/img/structure/B2895739.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2895740.png)


![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2895745.png)

![(NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-fluorobenzenesulfonamide](/img/structure/B2895749.png)
![3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2895750.png)
![(4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2895752.png)